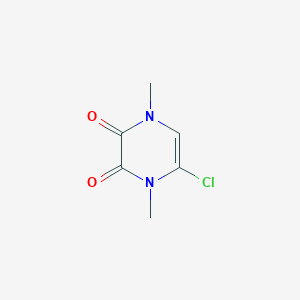
5-Chloro-1,4-dimethylpyrazine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1,4-dimethylpyrazine-2,3-dione is a heterocyclic compound containing a pyrazine ring substituted with chlorine and methyl groups
Méthodes De Préparation
The synthesis of 5-Chloro-1,4-dimethylpyrazine-2,3-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2,3-dichloro-1,4-dimethylpyrazine with a suitable nucleophile can lead to the formation of the desired compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
5-Chloro-1,4-dimethylpyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
5-Chloro-1,4-dimethylpyrazine-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 5-Chloro-1,4-dimethylpyrazine-2,3-dione involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
5-Chloro-1,4-dimethylpyrazine-2,3-dione can be compared with other similar compounds, such as:
5-Chloro-1,4-dimethylpyrazine: Similar structure but lacks the dione functionality.
1,4-Dimethylpyrazine-2,3-dione: Similar structure but lacks the chlorine substitution.
This compound derivatives: Various derivatives with different substituents can exhibit unique properties and applications.
Propriétés
Numéro CAS |
87486-42-8 |
|---|---|
Formule moléculaire |
C6H7ClN2O2 |
Poids moléculaire |
174.58 g/mol |
Nom IUPAC |
5-chloro-1,4-dimethylpyrazine-2,3-dione |
InChI |
InChI=1S/C6H7ClN2O2/c1-8-3-4(7)9(2)6(11)5(8)10/h3H,1-2H3 |
Clé InChI |
DPFWWFRPMFYFHV-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(N(C(=O)C1=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-nitroimidazol-1-yl)ethyl]benzamide](/img/structure/B14000371.png)
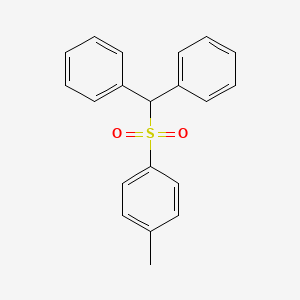
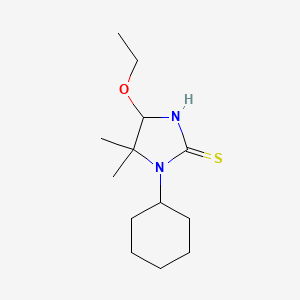
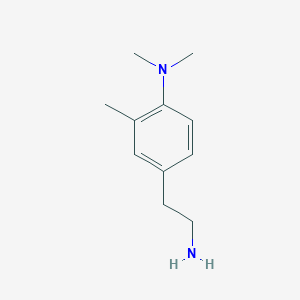
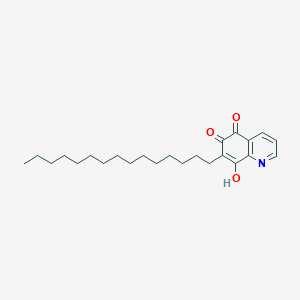
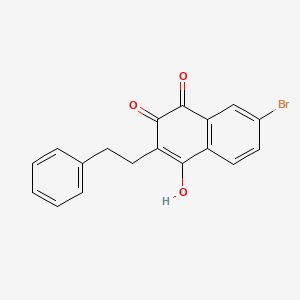
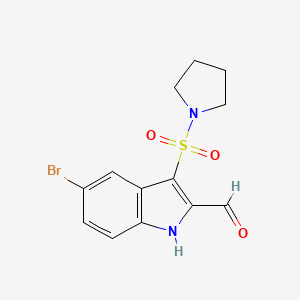
![Diethyl 2-acetamido-2-[3-(phenylhydrazinylidene)propyl]propanedioate](/img/structure/B14000425.png)
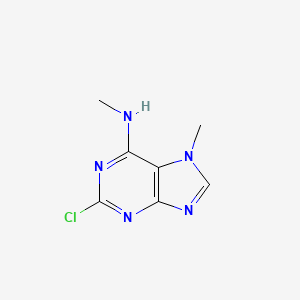
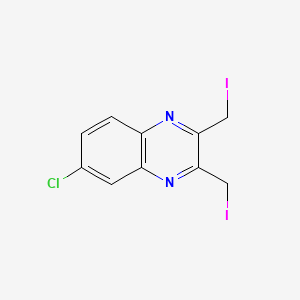

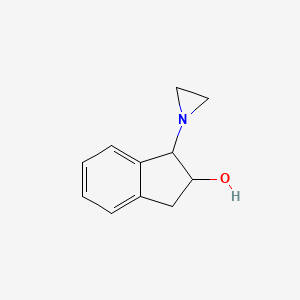
![1-(Benzylamino)-3-[4-(benzyloxy)phenoxy]propan-2-ol](/img/structure/B14000443.png)
